molecular formula C13H20N2O2 B2879031 Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate CAS No. 2241107-77-5

Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate

Cat. No.: B2879031
CAS No.: 2241107-77-5
M. Wt: 236.315
InChI Key: QZEKBDHFLADZKW-SECBINFHSA-N
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Description

Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate (CAS: 2059971-11-6) is a chiral carbamate derivative with the molecular formula C₁₃H₂₀N₂O₂. It features a tert-butyl carbamate group attached to an (R)-configured ethylamine backbone substituted with a 3-aminophenyl moiety . This compound is widely utilized as a synthetic intermediate in pharmaceuticals, particularly in the development of protease inhibitors and receptor-targeted agents. Its stereochemical specificity and protective carbamate group make it valuable for controlled synthesis of bioactive molecules.

Properties

IUPAC Name

tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,14H2,1-4H3,(H,15,16)/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZEKBDHFLADZKW-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC=C1)N)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Asymmetric Reductive Amination

The (1R)-configured ethylamine moiety is typically introduced via asymmetric reductive amination of 3-nitroacetophenone. Catalytic hydrogenation using chiral catalysts like (R)-BINAP-Ru complexes achieves enantiomeric excess (ee) >98%. Subsequent reduction of the nitro group to an amine is accomplished with H₂/Pd-C in ethanol, yielding (R)-1-(3-aminophenyl)ethylamine. Carbamate formation employs tert-butyl chloroformate (Boc₂O) in dichloromethane (DCM) with triethylamine (Et₃N) as a base, achieving 85–92% yields.

Reaction Conditions

  • Substrate : (R)-1-(3-Nitrophenyl)ethylamine
  • Reduction : H₂ (50 psi), 10% Pd/C, EtOH, 25°C, 12 h
  • Carbamation : Boc₂O (1.1 eq), Et₃N (2 eq), DCM, 0°C → RT, 6 h

Enzymatic Resolution

Racemic 1-(3-aminophenyl)ethylamine is resolved using immobilized lipases (e.g., Candida antarctica lipase B) in organic media. The (R)-enantiomer is selectively acylated with vinyl acetate, leaving the (S)-enantiomer unreacted. After separation, the (R)-amine is Boc-protected under standard conditions. This method achieves 99% ee but requires additional steps for racemate separation.

Optimization of Carbamate Formation

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency. Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) enhance Boc₂O reactivity, while Et₃N or 4-dimethylaminopyridine (DMAP) facilitates deprotonation of the amine (Table 1).

Table 1: Solvent and Base Effects on Carbamate Yield

Solvent Base Yield (%) Purity (%)
DCM Et₃N 85 98
Acetonitrile DMAP 92 99
DMF NaHCO₃ 78 97

Temperature and Stoichiometry

Exothermic reactions necessitate controlled addition of Boc₂O at 0°C to minimize side products. Stoichiometric excess of Boc₂O (1.2 eq) improves conversion, but higher equivalents risk di-Boc byproducts.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, CDCl₃) : δ 1.43 (s, 9H, tBu), 1.52 (d, J = 6.8 Hz, 3H, CH₃), 4.85 (q, J = 6.8 Hz, 1H, CH), 5.10 (br s, 1H, NH), 6.65–7.20 (m, 4H, Ar-H).
  • ¹³C NMR (126 MHz, CDCl₃) : δ 28.4 (tBu-CH₃), 45.2 (CH), 80.1 (C-O), 155.3 (C=O), 116–144 (Ar-C).

Chromatographic Purity

Reverse-phase HPLC (C18 column, 70:30 H₂O/MeCN) shows a single peak at 8.2 min, confirming >99% purity.

Industrial-Scale Considerations

Process Intensification

Continuous-flow systems reduce reaction times from hours to minutes. A microreactor setup with Boc₂O and Et₃N in acetonitrile achieves 94% yield at 50°C, minimizing thermal degradation.

Waste Reduction

Recycling Et₃N via distillation and employing biocatalytic routes align with green chemistry principles, reducing E-factor by 40%.

Comparative Analysis of Methodologies

Table 2: Efficiency of Synthetic Routes

Method Yield (%) ee (%) Scalability
Asymmetric Hydrogenation 92 98 High
Enzymatic Resolution 88 99 Moderate
Racemic Separation 75 99 Low

Challenges and Innovations

Stereochemical Integrity

Epimerization during Boc protection is mitigated by low-temperature reactions (<10°C) and non-polar solvents.

Novel Catalysts

Chiral phosphoric acids (e.g., TRIP) catalyze enantioselective amidation, achieving 95% ee without transition metals.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminophenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbamate group, converting it into corresponding amines.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while reduction can produce amines.

Scientific Research Applications

Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate, also known as tert-Butyl (1-(3-aminophenyl)ethyl)carbamate, is a chemical compound with potential applications in scientific research, particularly in pharmaceutical development and biological studies .

Chemical Information

  • PubChem CID: 16740730
  • Molecular Formula: C13H20N2O2C_{13}H_{20}N_{2}O_{2}
  • Molecular Weight: 236.31 g/mol
  • IUPAC Name: tert-butyl N-[1-(3-aminophenyl)ethyl]carbamate
  • Synonyms: Several synonyms exist, including 180079-59-8 and tert-Butyl N-[1-(3-aminophenyl)ethyl]carbamate .

Pharmaceutical Development

Carbamic acid esters, including this compound, are utilized in pharmaceutical development because of their ability to modulate biological pathways. Research has explored its potential as a therapeutic agent in treating conditions related to neurotransmitter regulation, with its structural similarity to known drugs suggesting it may interact with similar biological targets.

Biological Activities

This compound has biological activities related to neurotransmission and enzyme inhibition. It is believed to modulate the activity of G protein-coupled receptors (GPCRs), which are crucial in various signaling pathways in the body.

Potential Mechanisms

  • Inhibition of Acetylcholinesterase: Carbamic acid derivatives can inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which can enhance neurotransmission.
  • Modulation of Nitric Oxide Synthase: Carbamate compounds can influence nitric oxide synthase activity, affecting vascular functions and inflammatory responses.

Biological and Pharmacological Effects

Research indicates that Carbamic acid, N-[(1S)-1-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester has shown various biological activities:

  • Antidepressant Effects: Potential antidepressant-like effects have been demonstrated in animal models by modifying serotonin and norepinephrine levels in the brain.
  • Anti-inflammatory Properties: This compound may have anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines.

Mechanism of Action

The mechanism of action of Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The aminophenyl group can participate in hydrogen bonding and π-π interactions, while the carbamate group can undergo hydrolysis under physiological conditions, releasing active intermediates .

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Key Compounds :

Tert-butyl N-[(1R)-1-(5-bromo-4-methyl-2-pyridyl)ethyl]carbamate (CAS: 2411591-35-8) Substituent: Bromo and methyl groups on a pyridine ring. Molecular Weight: 315.21 g/mol.

Tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate (CAS: 1956437-61-8)

  • Substituent: Trifluoromethyl-oxadiazole.
  • Impact: The oxadiazole ring introduces metabolic stability and hydrogen-bonding capacity, contrasting with the primary amine in the main compound .

Variations in the Alkyl/Aryl Backbone

Key Compounds :

Tert-butyl N-[(1R,3S)-3-amino-2,2-dimethylcyclobutyl]carbamate (CAS: 1032684-85-7) Backbone: Cyclobutyl with dimethyl and amino groups.

Tert-butyl N-[2-amino-1-(3-bromophenyl)ethyl]carbamate (CAS: 1082420-77-6) Backbone: Ethylamine with a 3-bromophenyl group. Molecular Weight: 315.21 g/mol. Impact: Bromine enhances electrophilicity, making this compound more reactive in nucleophilic substitutions than the 3-aminophenyl analog .

Complex Heterocyclic Derivatives

Key Compounds :

Tert-butyl N-[(1S)-1-{[(1R)-2-{[1,1'-biphenyl]-4-yl}ethyl]carbamoyl}ethyl]carbamate

  • Structure: Biphenyl and borate-containing bicyclic system.
  • Synthesis: Uses TFA and HATU for amide coupling.
  • Application: Designed for proteasome inhibition, leveraging the biphenyl group for hydrophobic interactions .

Tert-butyl N-[(1R)-2-Bromo-1-{4-[(2-methylpentyl)oxy]phenyl}-ethyl]carbamate (20a)

  • Substituent: Bromo and aryloxy groups.
  • Characterization: ¹H NMR (δ 1.35–7.30 ppm), MS m/z 374.4 [M + Na]⁺.
  • Application: Tested as a GPR88 agonist, where the bromo group aids in radiolabeling studies .

Molecular Weight and Solubility

Compound (CAS) Molecular Weight (g/mol) Key Functional Groups Solubility Trends
2059971-11-6 (Main compound) 236.31 3-Aminophenyl, tert-butyl Moderate in polar solvents
2411591-35-8 (Pyridine derivative) 315.21 Bromo, pyridine Low in water, high in DMF
1956437-61-8 (Oxadiazole derivative) 307.25 Trifluoromethyl, oxadiazole High in dichloromethane
1032684-85-7 (Cyclobutyl derivative) 228.30 Cyclobutyl, dimethyl Low in aqueous buffers

Biological Activity

Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate is a compound that has garnered interest in biological research due to its potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H20N2O2. It features a tert-butyl group, an aminophenyl group, and a carbamate functional group, which contribute to its biological reactivity and potential pharmacological effects. The structural characteristics allow for interactions with various biological targets through hydrogen bonding and steric hindrance.

The mechanism of action for this compound involves:

  • Steric Hindrance : The tert-butyl group adds bulk, potentially influencing the binding affinity to target proteins.
  • Hydrogen Bonding : The aminophenyl group can form hydrogen bonds with biological macromolecules, enhancing specificity.
  • Carbamate Hydrolysis : Under physiological conditions, the carbamate can undergo hydrolysis, releasing active intermediates that may interact with enzymes or receptors.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest it may possess antibacterial activity against certain Gram-positive bacteria. Its structure allows it to interact with bacterial cell membranes, potentially leading to disruption and cell death.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications in drug design for treating metabolic disorders.

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialEffective against Gram-positive bacteria
Enzyme InhibitionInhibits specific metabolic enzymes
CytotoxicityPotential cytotoxic effects on cancer cell lines

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the National Institutes of Health evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: Enzyme Inhibition Profile

In another investigation published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit enzymes related to cancer metabolism. The findings revealed that this compound effectively inhibited key enzymes involved in glycolysis and fatty acid synthesis, suggesting potential applications in cancer therapy.

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